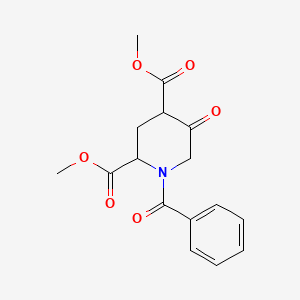

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKRUDATDKFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735067 | |

| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255663-98-9 | |

| Record name | 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for the title compound, structured to offer both procedural guidance and interpretive insights.

Abstract

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a complex piperidine derivative with significant potential as a scaffold in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring an N-benzoyl group, a ketone, and two diastereotopic methyl ester groups, necessitates a thorough structural confirmation that can only be achieved through a multi-pronged spectroscopic approach. This technical guide details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data for this compound. It serves as a practical reference for researchers, providing not only expected data but also the causal reasoning behind the experimental protocols and spectral interpretations, thereby ensuring scientific rigor and trustworthiness in the structural elucidation process.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The functionalization of this core structure allows for the fine-tuning of pharmacological properties. Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (CAS 1255663-98-9) represents a highly functionalized intermediate, offering multiple points for further chemical modification. The benzoyl group provides steric and electronic influence, the ketone at the 5-position offers a site for nucleophilic attack, and the dicarboxylate esters at the 2- and 4-positions can be hydrolyzed, reduced, or otherwise transformed.

Given this complexity, unambiguous structural verification is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure. This guide will systematically deconstruct the molecule through the lenses of NMR, IR, and MS, demonstrating how these techniques work in concert to provide a complete and validated structural picture.

Molecular Structure Analysis

The structural integrity of the compound is the foundation of its chemical behavior. Understanding the connectivity and stereochemistry is the primary goal of this spectroscopic investigation.

Molecular Formula: C₁₆H₁₇NO₆[1]

Molecular Weight: 319.31 g/mol

Key Structural Features:

-

Piperidine Core: A six-membered heterocyclic amine.

-

N-Benzoyl Group: An amide linkage that introduces aromaticity and restricts rotation around the C-N bond.

-

5-Oxo Group: A ketone functionality within the piperidine ring.

-

Dimethyl Dicarboxylate: Two methyl ester groups at positions 2 and 4, creating chiral centers and complex proton and carbon environments.

Caption: Structure of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate.

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the restricted rotation around the N-benzoyl amide bond, some signals may appear broadened or as a mixture of rotamers at room temperature.[2]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d (CDCl₃) is a common choice for initial analysis.

-

Instrumentation: The spectra are recorded on a 400 MHz (or higher) spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Set a spectral width appropriate for proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

-

A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H connectivities and direct C-H attachments, respectively.[5]

The following table presents plausible data based on the analysis of structurally similar N-benzoyl piperidine derivatives.[2][6][7]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity, Integration, J (Hz) |

| 7.60 - 7.40 | m, 5H |

| 4.90 - 4.70 | m, 1H |

| 4.20 - 4.00 | m, 1H |

| 3.80 | s, 3H |

| 3.75 | s, 3H |

| 3.90 - 3.70 | m, 2H |

| 2.90 - 2.60 | m, 2H |

-

¹H NMR:

-

Aromatic Region (δ 7.60-7.40): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzoyl group.

-

Piperidine Ring Protons (δ 4.90-2.60): The protons on the piperidine ring are diastereotopic and exhibit complex splitting patterns. The protons at C2 and C4, being adjacent to electron-withdrawing ester groups, are expected to be the most downfield (δ 4.90-4.00). The protons at C6, adjacent to the amide nitrogen, and C3, flanked by two carbons, will appear further upfield. COSY experiments are essential to trace the H2-H3-H4 connectivity.

-

Methoxy Protons (δ 3.80, 3.75): The two sharp singlets, each integrating to 3 protons, are assigned to the two non-equivalent methyl ester groups. Their distinct chemical shifts are due to the different stereochemical environments at C2 and C4.

-

-

¹³C NMR:

-

Carbonyl Region (δ 205-168): Four distinct carbonyl signals are expected. The ketone at C5 will be the most downfield (δ ~205 ppm). The two ester carbonyls and the amide carbonyl will appear between δ 172-168 ppm.

-

Aromatic Region (δ 135-127): Signals corresponding to the six carbons of the benzoyl ring will be observed.

-

Aliphatic Region (δ 58-35): The signals for the five carbons of the piperidine ring and the two methoxy carbons are found here. The carbons C2 and C4, attached to oxygen, are the most downfield in this region. An HSQC experiment would definitively link each carbon to its attached proton(s).

-

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Sample Preparation: Dissolve a small amount of the solid compound (approx. 5-10 mg) in a few drops of a volatile solvent like dichloromethane or acetone.[8]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[8]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument first.

-

Acquire the sample spectrum over a typical range (e.g., 4000-600 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Benzoyl) |

| 2990-2850 | C-H Stretch | Aliphatic (Piperidine & -OCH₃)[9] |

| ~1745 | C=O Stretch | Ester Carbonyls |

| ~1720 | C=O Stretch | Ketone Carbonyl (C5) |

| ~1645 | C=O Stretch | Amide Carbonyl (N-Benzoyl) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

The IR spectrum provides clear evidence for all key functional groups. The most informative region is the carbonyl stretching region (1800-1600 cm⁻¹). The presence of three distinct, strong absorption bands confirms the ketone, ester, and amide functionalities. The ester C=O stretch typically appears at the highest frequency (~1745 cm⁻¹), followed by the ketone (~1720 cm⁻¹), and finally the amide C=O band (~1645 cm⁻¹), which has a lower frequency due to resonance with the nitrogen lone pair. The presence of both aromatic and aliphatic C-H stretching bands further corroborates the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, non-volatile molecule.[10][11]

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[12][13]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass to within a few parts per million (ppm), allowing for unambiguous molecular formula confirmation.

-

| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |

| [M+H]⁺ | C₁₆H₁₈NO₆⁺ | 320.1134 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₆H₁₇NNaO₆⁺ | 342.0954 | Sodium Adduct |

| [M-OCH₃+H]⁺ | C₁₅H₁₅NO₅⁺ | 289.0923 | Loss of a methoxy group |

| [M-CO₂CH₃+H]⁺ | C₁₅H₁₅NO₄⁺ | 289.0974 | Loss of a carbomethoxy group |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0340 | Benzoyl cation |

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 320.1134. An HRMS measurement confirming this exact mass provides strong evidence for the molecular formula C₁₆H₁₇NO₆. Common fragmentation pathways for N-benzoyl piperidines include the cleavage of the benzoyl group, resulting in a prominent peak at m/z 105 for the benzoyl cation.[15][16] Other likely fragmentations involve the loss of the ester functionalities from the piperidine ring.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not a linear process but an integrated workflow where data from each technique corroborates the others.

Caption: Integrated workflow for spectroscopic structural validation.

Conclusion

The structural elucidation of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid and definitive confirmation of the key carbonyl functional groups (amide, ketone, and ester). Finally, high-resolution mass spectrometry validates the elemental composition through an exact mass measurement of the molecular ion. Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure of the title compound and enabling its confident use in further research and development.

References

-

Rocha, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Rocha, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Vilegas, W., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Vilegas, W., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

-

Vilegas, W., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. RCAAP. [Link]

-

Manera, C., et al. (2018). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford Department of Chemistry. [Link]

-

University of the Witwatersrand. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of the Witwatersrand, Johannesburg. [Link]

-

LibreTexts. 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

LibreTexts. 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]

-

Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. Rutgers-Newark Chemistry. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Gu, H., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]

-

Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Bruker. [Link]

-

Scribd. FTIR Analysis of Organic Compounds. Scribd. [Link]

-

Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Royal Society of Chemistry. [Link]

-

Clever, G. H. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC - NIH. [Link]

-

Kertész, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. [Link]

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Chemical properties of polyfunctionalized piperidines

An In-Depth Technical Guide to the Chemical Properties of Polyfunctionalized Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent non-aromatic heterocyclic scaffolds in FDA-approved drugs.[1][2] Its significance stems from its versatile three-dimensional structure, favorable physicochemical properties, and ability to engage in crucial interactions with biological targets.[3] This guide provides a comprehensive exploration of the chemical properties of polyfunctionalized piperidines, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. We will delve into the stereoelectronic features, reactivity, and physicochemical characteristics that are paramount for their application in drug design and development. This document is structured to serve as a practical resource, offering not only theoretical grounding but also actionable insights into the synthesis, characterization, and strategic deployment of these vital molecular building blocks.

The Piperidine Core: Structure, Conformation, and Stereochemistry

The piperidine is a six-membered heterocycle containing five sp³-hybridized carbon atoms and one nitrogen atom.[4] This simple structure belies a complex conformational landscape that is fundamental to its chemical properties and biological function.

Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[5] However, the presence of the nitrogen atom introduces unique features:

-

Nitrogen Inversion: The lone pair on the nitrogen allows for rapid inversion, interconverting the two chair forms.

-

Axial vs. Equatorial N-H Bond: This leads to two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable in the gas phase and nonpolar solvents due to reduced steric interactions.[5] In polar solvents, however, the axial conformer can be stabilized.

The orientation of substituents on the carbon framework is dictated by a balance of steric and electronic effects. The preference for a substituent to occupy the equatorial position is well-established, but the introduction of multiple functional groups can lead to more complex equilibria. In certain highly substituted or hindered systems, higher-energy boat or twist-boat conformations may become populated.[6]

Figure 1: Conformational equilibrium of a substituted piperidine.

Stereoelectronic Effects of Functional Groups

The introduction of functional groups, particularly electronegative ones like fluorine, can significantly alter conformational preferences through complex stereoelectronic interactions.

-

Charge-Dipole Interactions: In protonated piperidinium salts, strong electrostatic interactions between the positive charge on the nitrogen (N-H+) and the dipole of a C-F bond can stabilize an axial fluorine conformation.[7][8]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals (σ*) of C-F or C-N bonds can also favor an axial fluorine orientation, a phenomenon related to the gauche effect.[8]

Understanding these subtle effects is critical in drug design, as the three-dimensional arrangement of atoms (the pharmacophore) is a primary determinant of biological activity.

Core Physicochemical Properties

The utility of the piperidine scaffold in drug development is intimately linked to its tunable physicochemical properties, which influence everything from target binding to absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The nitrogen lone pair makes piperidine a base, with a pKa of its conjugate acid around 11.2.[5] This means that at physiological pH (~7.4), piperidines are predominantly protonated. This basicity is crucial for forming ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in protein binding pockets.[3]

The pKa is highly sensitive to the electronic nature of substituents on the ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine or carbonyls decrease basicity (lower pKa) by inductively pulling electron density away from the nitrogen, making the lone pair less available for protonation.[9]

-

Electron-Donating Groups (EDGs): Alkyl groups slightly increase basicity (higher pKa) through an inductive donating effect.

| Substituent Type | Example | Effect on Nitrogen Electron Density | Resulting pKa |

| None | Piperidine | Baseline | ~11.2 |

| Electron-Withdrawing | 3,3-difluoro | Decreased | Lower (~8-9)[10] |

| Electron-Donating | 4-methyl | Slightly Increased | Slightly Higher |

Table 1: Influence of Substituents on Piperidine pKa.

Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and cell membrane permeability. The piperidine ring itself is relatively lipophilic. Functionalization provides a powerful handle to modulate this property. Adding polar functional groups (e.g., -OH, -COOH) decreases LogP, enhancing aqueous solubility, while adding nonpolar groups (e.g., alkyl, aryl) increases LogP.[11] The impact of fluorine is complex; while highly electronegative, its effect on LogP can be context-dependent, sometimes increasing and sometimes decreasing lipophilicity based on the overall molecular environment.[9]

Synthesis and Reactivity: Building and Decorating the Core

The construction of polyfunctionalized piperidines with precise stereochemical control is a central challenge in organic synthesis. Methodologies can be broadly categorized into those that build the ring from acyclic precursors and those that functionalize a pre-existing piperidine or pyridine ring.

Figure 2: Major synthetic approaches to substituted piperidines.

Key Synthetic Strategies

-

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single operation to rapidly build molecular complexity. They are highly efficient for creating polyfunctionalized piperidines, though controlling stereoselectivity can be a challenge requiring careful catalyst and condition selection.[1][4]

-

Intramolecular Cyclization: This is a robust strategy where an acyclic precursor containing both the nitrogen and a reactive electrophilic site is induced to cyclize, forming the piperidine ring.[4]

-

C-H Functionalization: A modern and atom-economical approach that involves the direct conversion of a C-H bond on the piperidine ring into a C-C or C-heteroatom bond. The primary challenge is controlling site-selectivity (i.e., functionalizing C2, C3, or C4). This can be achieved through the use of directing groups attached to the nitrogen or by employing highly selective rhodium catalysts.[12][13]

-

Dearomative Functionalization: This powerful strategy begins with readily available substituted pyridines and employs a stepwise reduction and functionalization sequence to produce highly decorated piperidine derivatives with excellent diastereoselectivity.[14]

Reactivity in Drug Metabolism

The chemical reactivity of the piperidine ring is of paramount importance for its metabolic stability. The primary sites of metabolic attack by cytochrome P450 (CYP) enzymes are:

-

N-dealkylation: If the nitrogen is substituted (a tertiary amine), cleavage of the N-alkyl bond is often a major metabolic pathway.[15]

-

Oxidation at C-alpha: The carbon atoms adjacent to the nitrogen are electronically activated and susceptible to oxidation.

-

Ring Hydroxylation: Oxidation can also occur at the C3 and C4 positions, although this is often a slower process.

Strategies to Enhance Metabolic Stability:

-

Steric Hindrance: Introducing substituents, such as methyl or gem-dimethyl groups, near the sites of metabolism can block enzyme access.[1][16]

-

Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect (KIE).[17]

-

Lowering Lipophilicity: Reducing LogP can decrease non-specific binding to metabolizing enzymes.[11]

-

Conformational Constraint: Incorporating the piperidine into a more rigid structure, such as a spirocyclic or bridged system, can pre-organize the molecule to improve potency while potentially hindering metabolic access.[16]

Experimental Protocols: A Practical Approach

Trustworthy and reproducible protocols are the bedrock of scientific progress. Below are representative methodologies for the synthesis and evaluation of polyfunctionalized piperidines.

Protocol: Stereoselective Three-Component Synthesis of a Polyfunctionalized Piperidine

This protocol is adapted from methodologies employing vinylogous Mannich-type reactions to construct chiral dihydropyridinone intermediates, which can be readily converted to piperidines.[1]

Objective: To synthesize a chiral 2,3-dihydropyridinone, a versatile precursor to polyfunctionalized piperidines.

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

-

Chiral amine (e.g., (R)-(+)-α-methylbenzylamine, 1.1 mmol)

-

1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene (1.2 mmol)

-

Lewis Acid catalyst (e.g., Sn(OTf)₂, 0.1 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and chiral amine (1.1 mmol) to anhydrous DCM (5 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the chiral aldimine.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of the Lewis acid catalyst (0.1 mmol) in anhydrous DCM (2 mL) and add it to the reaction mixture.

-

Add the 1,3-bis-silylenol ether (1.2 mmol) dropwise to the reaction mixture over 10 minutes.

-

Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to 0 °C and stir for an additional 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is a mixture of the acyclic adduct and the cyclized 2,3-dihydropyridinone. To complete the cyclization, dissolve the crude material in DCM (10 mL) with a catalytic amount of acetic acid and stir at room temperature for 1 hour.[1]

-

Purify the resulting 2,3-dihydropyridinone by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

-

Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure. Determine the diastereoselectivity by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess can be determined by chiral HPLC.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a polyfunctionalized piperidine derivative in a liver microsome system.

Materials:

-

Test compound (polyfunctionalized piperidine, 10 mM stock in DMSO)

-

Human Liver Microsomes (HLM, 20 mg/mL stock)

-

NADPH regenerating system (e.g., Promega NADPH-Regen®)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., warfarin) for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare the incubation mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system in a microcentrifuge tube.

-

Pre-warm the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the test compound to achieve a final concentration of 1 µM.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion and Future Outlook

Polyfunctionalized piperidines represent a privileged class of scaffolds whose chemical properties are deeply intertwined with their biological function. A thorough understanding of their conformational behavior, physicochemical characteristics, and metabolic liabilities is essential for any scientist working in drug discovery. The ability to control stereochemistry during synthesis, fine-tune pKa and lipophilicity, and engineer metabolic stability through strategic functionalization are the key pillars upon which successful piperidine-containing drugs are built.

Future advancements will likely focus on the development of novel catalytic methods for even more precise and efficient C-H functionalization and dearomatization, allowing access to previously unexplored chemical space.[13][14] Coupled with advances in computational chemistry to predict ADME properties with greater accuracy, the design of next-generation therapeutics based on the piperidine core will continue to be a vibrant and productive field of research.

References

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available at: [Link]

-

Krasavin, M., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 25(23), 5729. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 269-283. Available at: [Link]

-

da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2850-2859. Available at: [Link]

-

Liao, K., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(23), 9113-9119. Available at: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. Preprint. Available at: [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116885. Available at: [Link]

-

Al-said, H. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

-

Shao, Y., et al. (2022). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. ResearchGate. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available at: [Link]

-

Liao, K., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]

-

Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(12), 1781-1813. Available at: [Link]

-

Jones, R. A., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (8), 1587-1594. Available at: [Link]

-

Mykhailiuk, P. K. (2020). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate. Available at: [Link]

-

Bonin, M., et al. (2004). Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

-

Lambert, J. B. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 4(3), 87-94. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

-

Ghorai, M. K., & Kumar, A. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 14(2), 564-567. Available at: [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12224-12232. Available at: [Link]

-

Ulu, A., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 59(17), 7977-7991. Available at: [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Arumugam, N., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119, 505-511. Available at: [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]

-

Mykhailiuk, P. K. (2020). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Available at: [Link]

-

Oefner, C., et al. (2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(2), 370-374. Available at: [Link]

-

He, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. AAPS Journal, 13(3), 426-439. Available at: [Link]

Sources

- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate: A Novel Building Block for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular architectures that can address complex biological targets. Within this dynamic environment, the piperidine ring stands as a "privileged structure," a core motif frequently found in a vast array of therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] This guide introduces Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate , a highly functionalized and promising building block poised to accelerate the discovery and development of next-generation therapeutics. Its unique combination of a rigidified piperidine core, multiple points for diversification, and a strategic benzoyl protecting group presents a compelling platform for the synthesis of complex and biologically active molecules. This document serves as a comprehensive technical resource, offering insights into its synthesis, reactivity, and potential applications, thereby empowering researchers to harness its full potential.

Core Structure and Strategic Design

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a synthetically versatile molecule characterized by a piperidine ring bearing a ketone at the 5-position and two methyl ester functionalities at the 2- and 4-positions. The nitrogen atom is protected with a benzoyl group, a feature that not only modulates the reactivity of the piperidine nitrogen but also offers a pathway for late-stage diversification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₆ | |

| Molecular Weight | 319.31 g/mol | |

| CAS Number | 1255663-98-9 | |

| Canonical SMILES | COC(=O)C1CC(C(=O)N(C1)C(=O)C2=CC=CC=C2)C(=O)OC | PubChem |

The strategic placement of functional groups offers a multitude of synthetic handles for elaboration:

-

The 5-oxo group can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups.

-

The 2,4-dicarboxylate esters provide opportunities for hydrolysis, amidation, or as handles for further carbon-carbon bond-forming reactions.

-

The benzoyl group on the nitrogen can be removed under specific conditions to allow for N-functionalization.

This multi-functional nature makes it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.

Proposed Synthesis: A Dieckmann Condensation Approach

The proposed synthetic pathway commences with readily available starting materials and proceeds through a key N-substituted β-amino diester intermediate.

Caption: Proposed synthetic pathway to the target molecule via benzoylation and Dieckmann condensation.

Experimental Protocol (Proposed)

Step 1: Synthesis of Dimethyl 3,3'-(benzoylazanediyl)dipropanoate

-

To a stirred solution of dimethyl 3,3'-azanediyldipropanoate (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate via Dieckmann Condensation

-

To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of dimethyl 3,3'-(benzoylazanediyl)dipropanoate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Reactivity and Synthetic Utility

The true value of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate lies in its potential for facile diversification. Its array of functional groups serves as a launchpad for a variety of chemical transformations.

Caption: Key reactive sites and potential transformations of the building block.

-

Modification of the 5-Oxo Group: The ketone can be stereoselectively reduced to the corresponding alcohol, introducing a new chiral center. It can also undergo reactions such as Wittig olefination or serve as an anchor point for the introduction of spirocyclic systems.

-

Derivatization of the Carboxylates: The ester groups at positions 2 and 4 can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery for modulating solubility and target engagement.

-

N-Debenzoylation and Functionalization: The benzoyl group can be removed, typically under hydrolytic conditions (acidic or basic), to liberate the secondary amine. This free amine is a key site for introducing diverse substituents via alkylation, acylation, or reductive amination, significantly expanding the accessible chemical space. The benzoylpiperidine motif itself is a recognized privileged structure in medicinal chemistry, often contributing to target binding.[1][7]

Applications in Drug Discovery

The structural features of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate make it a highly attractive starting point for the synthesis of compounds targeting a variety of disease areas. The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) active agents, antivirals, and cardiovascular drugs.

Potential Therapeutic Areas:

-

Oncology: The functionalized piperidine core can be elaborated to generate inhibitors of kinases, proteases, and other enzymes implicated in cancer progression.

-

Neuroscience: The ability to readily synthesize libraries of N-substituted piperidines makes this building block ideal for developing ligands for G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders. The N-benzyl piperidine motif, a close analog to the N-benzoyl group, is frequently used to fine-tune efficacy and physicochemical properties in drug development.[8]

-

Infectious Diseases: The piperidine ring is present in numerous antiviral and antibacterial agents. The diverse functionalization possibilities of this building block allow for the rapid exploration of structure-activity relationships (SAR) in the development of new anti-infectives.

Data Summary and Characterization

While extensive experimental data for this specific molecule is not widely published, the following table provides expected characterization data based on its structure and data from analogous compounds.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.3 (m, 5H, Ar-H), 4.5-3.5 (m, 2H, piperidine ring protons), 3.75 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.0-2.5 (m, 4H, piperidine ring protons). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 205-200 (C=O, ketone), 175-170 (C=O, esters and amide), 135-125 (aromatic carbons), 60-50 (piperidine ring carbons), 52.5 (OCH₃), 52.0 (OCH₃). |

| Mass Spectrometry (ESI+) | m/z: 320.11 [M+H]⁺, 342.09 [M+Na]⁺. |

| Infrared (IR, KBr) | ν (cm⁻¹): ~2950 (C-H), ~1740 (C=O, ester), ~1720 (C=O, ketone), ~1640 (C=O, amide). |

Conclusion and Future Outlook

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate represents a powerful and versatile tool for the modern medicinal chemist. Its well-defined structure, multiple points for diversification, and the potential for straightforward synthesis make it an ideal building block for the construction of novel and complex molecular entities. By providing a rigid scaffold that can be readily and systematically functionalized, this compound can significantly streamline the early stages of drug discovery, from hit identification to lead optimization. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the journey from concept to clinic.

References

-

Molecules. 2024 Apr 8;29(7):1648. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

-

PubMed. 2024 Apr 23. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

-

ResearchGate. Synthesis of various piperidine β‐amino esters from compound (±)‐7.

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

-

Grokipedia. Dieckmann condensation.

-

SynArchive. Dieckmann Condensation.

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

-

PubMed. Synthesis of functionalized piperidinones.

-

Wikipedia. Dieckmann condensation.

-

Organic Chemistry Portal. Dieckmann Condensation.

-

ResearchGate. Synthesis of highly functionalized piperidines.

-

Semantic Scholar. Asymmetric synthesis and applications of beta-amino Weinreb amides.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

-

PubMed. (Benzoylphenyl)piperidines: A New Class of Immunomodulators.

-

Chemistry LibreTexts. Dieckmann Condensation.

-

Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

PrepChem.com. Preparation of Dimethyl 1,2-dimethyl-4,5-benzimidazoledicarboxylate.

-

Organic Syntheses. Benzoyl piperidine.

-

PubChem. 5-Oxopiperidine-2-carboxylic acid.

-

PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

-

C-2,8,14,20-tetra(propyl)-5,11,17,23-tetrakis(N–(piperidine)methyl)calix[7]resorcinarene.

-

Google Patents. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

PubChem. 2-Oxopiperidine-4-carboxylic acid.

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Abstract

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately influencing its efficacy and safety.[1][2] This technical guide provides a comprehensive overview of the essential physicochemical characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, offering researchers, scientists, and drug development professionals a detailed framework for its evaluation. The guide outlines a plausible synthetic route and delves into the theoretical and practical aspects of determining key parameters such as pKa, lipophilicity, solubility, and solid-state properties.

Introduction: The Significance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is profoundly influenced by a molecule's physicochemical characteristics. These intrinsic properties dictate how a compound behaves in a biological system, from its ability to dissolve in physiological fluids to its capacity to cross cellular membranes.[1][3] Early and accurate physicochemical profiling is therefore not merely a routine exercise but a critical step in identifying viable lead candidates and mitigating late-stage attrition in the drug development pipeline.[4]

This guide focuses on Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, a compound belonging to the piperidine class of heterocycles. Piperidine and its derivatives are prevalent scaffolds in a multitude of pharmaceuticals, underscoring the importance of this chemical family.[5] A comprehensive characterization of this specific dicarboxylate derivative will provide the foundational knowledge necessary for its potential development.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway: A Multi-Component Approach

A potential synthesis could involve a one-pot reaction of benzaldehyde, dimethyl 1,3-acetonedicarboxylate, and ammonia, followed by N-benzoylation. This approach, a variation of the Hantzsch pyridine synthesis followed by reduction and modification, allows for the efficient assembly of the core piperidine structure.

Structural Verification: A Spectroscopic Approach

The definitive confirmation of the chemical structure of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate relies on a combination of spectroscopic techniques.[7][8]

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules.[9][10]

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the methyl esters, the protons on the piperidine ring, and the aromatic protons of the benzoyl group.

-

¹³C NMR: Will identify the number of distinct carbon environments, including the carbonyl carbons of the esters, the ketone, and the amide, as well as the carbons of the piperidine and aromatic rings.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.[11]

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further corroborating the proposed structure.[7] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

IR spectroscopy is used to identify the presence of key functional groups.[7] For the target molecule, characteristic absorption bands would be expected for the ester carbonyls, the ketone carbonyl, the amide carbonyl, and the aromatic C-H bonds.

Physicochemical Properties: A Deeper Dive

The following sections detail the experimental protocols for determining the key physicochemical properties of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a drug at a given pH, which in turn affects its solubility and permeability.[2][12]

-

Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12).

-

Measurement: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer.

-

Data Acquisition: Measure the UV-Vis spectrum of each well using a plate reader.

-

Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[4]

Lipophilicity (LogP and LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's ability to partition between a non-polar (lipid-like) and a polar (aqueous) phase.[12][13] It is a key predictor of a drug's ability to cross biological membranes.[2]

-

Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase with the other.

-

Partitioning: Add a known amount of the compound to the biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[4]

-

Calculation: Calculate LogP or LogD using the formula: LogP/LogD = log([concentration in octanol] / [concentration in aqueous phase]).

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption.[14][15] Poor solubility is a common challenge in drug development.[16][17]

-

Kinetic Solubility:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Add small aliquots of the stock solution to an aqueous buffer in a 96-well plate.

-

Shake the plate for a defined period (e.g., 2 hours).

-

Measure the concentration of the dissolved compound in the supernatant after centrifugation or filtration.[14]

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to an aqueous buffer.

-

Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove undissolved solids.

-

Determine the concentration of the dissolved compound in the filtrate by HPLC-UV.[15]

-

| Property | Method | Typical Conditions |

| pKa | UV-Metric Titration | pH 2-12 aqueous buffers |

| LogP | Shake-Flask | n-Octanol / Water |

| LogD | Shake-Flask | n-Octanol / PBS (pH 7.4) |

| Kinetic Solubility | DMSO Stock Addition | PBS (pH 7.4) |

| Thermodynamic Solubility | Shake-Flask | PBS (pH 7.4) |

| Table 1: Summary of Physicochemical Property Determination Methods. |

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, dissolution rate, and manufacturability.[18]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the physical and chemical properties of a material as a function of temperature.[19][20]

-

DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point, purity, and polymorphism of a compound.[21]

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[22]

-

Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

-

Instrument Setup: Place the sample pan and a reference pan in the instrument.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermograms to identify thermal events such as melting, crystallization, and decomposition.[23]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[24][25][26] It is the primary method for determining the purity of a drug substance.[27]

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used for moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), often run as a gradient.

-

Detector: A UV detector set at a wavelength where the compound absorbs strongly.

-

-

Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive physicochemical characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, as outlined in this guide, provides the essential data package for its evaluation as a potential drug candidate. By systematically determining its pKa, lipophilicity, solubility, and solid-state properties, researchers can gain critical insights into its likely ADME profile and make informed decisions in the drug discovery and development process. The methodologies presented herein are robust, well-established, and form the basis of modern small molecule characterization.

References

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Online] Available at: [Link]

-

Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (n.d.). ResearchGate. [Online] Available at: [Link]

-

Brodbelt, J. S., & Addison, J. B. (2015). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 87(1), 353–361. [Online] Available at: [Link]

-

DSC and TGA thermograms of the small molecules. (n.d.). ResearchGate. [Online] Available at: [Link]

-

Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. [Online] Available at: [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery Today: Technologies, 8(2-4), e55-e62. [Online] Available at: [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. [Online] Available at: [Link]

-

Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University Journal of Advances in Science and Technology, 1(1), 1-10. [Online] Available at: [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270–277. [Online] Available at: [Link]

-

Malik, A., & Kamble, A. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovation, 12(1), 208-212. [Online] Available at: [Link]

-

DSC vs TGA: A Simple Comparison Guide. (n.d.). ResolveMass Laboratories Inc. [Online] Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Online] Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. [Online] Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Online] Available at: [Link]

-

LogP/LogD/pKa Analysis. (n.d.). Technology Networks. [Online] Available at: [Link]

-

Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(4), 365-371. [Online] Available at: [Link]

-

Clendinen, C. S., St. Pierre, J. V., & Edison, A. S. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry, 406(27), 6775–6784. [Online] Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Online] Available at: [Link]

-

Van der Pijl, F., van der Meer, D., & Janssen, E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6538. [Online] Available at: [Link]

-

Physicochemical properties of drug. (2016). Slideshare. [Online] Available at: [Link]

-

Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Online] Available at: [Link]

-

LogP/LogD/Pka Analysis. (n.d.). Protheragen. [Online] Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Online] Available at: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aijiren. [Online] Available at: [Link]

-

Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Online] Available at: [Link]

-

Kumar, S., & Singh, S. (2018). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 8(2), 99-104. [Online] Available at: [Link]

-

Drug Solubility Assessment. (n.d.). ResearchGate. [Online] Available at: [Link]

-

Kalapinska, A., & Juszczyk, B. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. InTech. [Online] Available at: [Link]

-

Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (n.d.). ResearchGate. [Online] Available at: [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Online] Available at: [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. [Online] Available at: [Link]

-

Ristić, A., et al. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 14(11), 2919. [Online] Available at: [Link]

-

Kumar, A., & Sharma, A. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 233-238. [Online] Available at: [Link]

Sources

- 1. jbino.com [jbino.com]

- 2. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 3. Physicochemical properties of drug | PPT [slideshare.net]

- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. researchgate.net [researchgate.net]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. acdlabs.com [acdlabs.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. ajptonline.com [ajptonline.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. mt.com [mt.com]

- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. pharmtech.com [pharmtech.com]

- 25. pharmoutsourcing.com [pharmoutsourcing.com]

- 26. asianjpr.com [asianjpr.com]

- 27. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Role in Modern Drug Discovery

Abstract

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved therapeutics and natural products is a testament to its status as a "privileged scaffold." This in-depth technical guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in contemporary drug discovery. We will navigate the synthetic intricacies of this versatile core, dissect its profound impact on pharmacological activity across diverse therapeutic landscapes, and elucidate the critical structure-activity relationships that govern its efficacy. This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, field-proven experimental protocols and data-driven insights to empower the next generation of piperidine-based drug discovery.

The Piperidine Core: A Privileged Scaffold in Medicinal Chemistry

The ubiquity of the piperidine ring in pharmaceuticals is not a matter of chance; it is a consequence of its unique combination of structural and physicochemical properties.[1][2] As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor for optimal interaction with biological targets.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein residues.[3] Furthermore, the piperidine scaffold can modulate a compound's lipophilicity and metabolic stability, key parameters in optimizing pharmacokinetic profiles.[3]

The versatility of the piperidine core is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact. These include, but are not limited to:

-

Central Nervous System (CNS) Disorders: Piperidine-containing drugs are prominent in the treatment of various CNS ailments, including Alzheimer's disease (e.g., Donepezil), schizophrenia (e.g., Haloperidol, Risperidone), and pain management (e.g., Fentanyl).[4]

-

Oncology: A growing number of anticancer agents incorporate the piperidine scaffold, targeting various pathways involved in tumor progression.[5][6]

-

Infectious Diseases: Piperidine derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[2][4]

-

Allergies: Non-sedating antihistamines like Loratadine feature a piperidine moiety.

The following diagram illustrates the basic structure of a piperidine ring and highlights its key features relevant to drug design.

Caption: General structure and key features of the piperidine ring.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic efficacy of piperidine derivatives is intricately linked to the nature and arrangement of substituents on the piperidine ring. A deep understanding of these Structure-Activity Relationships (SAR) is paramount for the rational design of potent and selective drug candidates.

Alzheimer's Disease: The Case of Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE).[1] The piperidine moiety in Donepezil plays a crucial role in its binding to the active site of AChE.

| Compound/Series | Target | Key Structural Features for Activity | IC₅₀/EC₅₀ | Reference |

| Donepezil | Acetylcholinesterase (AChE) | N-benzylpiperidine moiety for binding to the peripheral anionic site (PAS). Indanone moiety for π-π stacking interactions. | 2.9 nM (human AChE) | [1] |

| Indanone-piperidine hybrids | AChE/Butyrylcholinesterase (BuChE) | Variations in the linker between the indanone and piperidine rings affect selectivity for AChE vs. BuChE. | Varies | [1] |

Anticancer Activity

Piperidine derivatives have emerged as promising anticancer agents, targeting a diverse range of molecular pathways.[5][6]

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 position of the piperidine ring. | 13.70 - 47.30 | [7] |

| Furan-pyrazole piperidine derivatives | Akt1 / OVCAR-8 (Ovarian), HCT116 (Colon) | Furan-pyrazole moiety attached to the piperidine nitrogen. | 0.02 - 21.4 | [7] |

Synthetic Strategies for Piperidine Derivatives

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with a plethora of methods available for the construction and functionalization of the piperidine ring.[1] Key strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.

Featured Synthesis: A Step-by-Step Guide to the Synthesis of Donepezil

The synthesis of Donepezil provides an excellent case study illustrating several key synthetic transformations used in the preparation of piperidine-containing drugs. The following is a representative multi-step synthesis adapted from various reported procedures.[8][9][10]

Caption: Synthetic workflow for Donepezil.

Experimental Protocol: Synthesis of N-benzyl-4-formylpiperidine

This protocol describes the oxidation of N-benzyl-4-hydroxymethylpiperidine to the corresponding aldehyde, a key intermediate in the synthesis of Donepezil.[9]

Materials:

-

N-benzyl-4-hydroxymethylpiperidine (1.0 eq)

-

Dimethyl sulfoxide (DMSO) (2.2 eq)

-

Oxalyl chloride (1.1 eq)

-

Triethylamine (5.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of N-benzyl-4-hydroxymethylpiperidine in anhydrous DCM dropwise, keeping the temperature below -60 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triethylamine dropwise, and allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-formylpiperidine.

Experimental Protocol: Synthesis of 5,6-dimethoxy-1-indanone